REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[Br:5][CH2:6][C:7](=[O:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].Cl>CO.C(OCC)C>[Br:5][CH2:6][CH:7]([OH:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1|
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Name
|
|
Quantity
|
17.72 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
32.25 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
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160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was partitioned between diethyl ether and saturated aqueous NH4Cl solution
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted several times into diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a pale yellow oil
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Type
|
ADDITION
|
Details
|
The oil was diluted with diethyl ether (300 mL)
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Type
|
TEMPERATURE
|
Details
|
chilled to −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |